2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide is a complex heterocyclic compound that incorporates multiple functional groups, including a pyridazinone, a thiazolotriazole, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires further experimental studies, which could involve observing the compound’s effects on cell viability, proliferation, and morphology in relevant cell lines .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules or ions in the environment. Specific information about how these factors affect the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide typically involves multi-step reactions starting from readily available precursorsThe final step usually involves the acylation of the intermediate with an appropriate acylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone to a dihydropyridazine.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce dihydro derivatives .
Scientific Research Applications
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
Uniqueness
What sets 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c21-12(15-5-10-7-23-14-16-8-17-20(10)14)6-19-13(22)4-3-11(18-19)9-1-2-9/h3-4,7-9H,1-2,5-6H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPADQIMOLRIBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CSC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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